2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-6-4-5-11(15)7-12/h4-7,10,17H,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQARBRUVIGRNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves the reaction of 3-chloroaniline with an appropriate acylating agent, followed by the introduction of the cyano group. Common reagents used in these reactions include acetic anhydride or acetyl chloride for acylation and cyanogen bromide or similar reagents for cyanation. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could produce a variety of aniline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the cyano group suggests potential interactions with nucleophilic sites in biological molecules, while the chloroaniline moiety could engage in various types of binding interactions.
Comparison with Similar Compounds
2-(3-Chloroanilino)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
2-Chloro-N-(3-methylphenyl)acetamide
- Conformation : Syn conformation of the N–H bond relative to the meta-methyl group, contrasting with anti conformations in nitro-substituted analogs. This affects crystal packing via intermolecular N–H⋯O hydrogen bonds .
- Relevance: Highlights how substituents (e.g., methyl vs. cyano) alter molecular geometry and intermolecular interactions.
Triazole- and Sulfur-Containing Analogs
- Example: 2-((4-Allyl-5-(((3-chlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide ().
- Structure : Incorporates a triazole ring and thioether linkage, increasing molecular complexity and lipophilicity.
Pharmacological and Agrochemical Derivatives
Benzothiazole Acetamides
- Examples : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ().
- Structure : Trifluoromethyl and methoxy groups enhance electron-withdrawing and steric effects.
- Comparison: Larger aromatic systems (benzothiazole) may improve π-π stacking in target binding compared to the smaller chloroanilino group in the target compound .
Biological Activity
2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic organic compound belonging to the acetamide class. Its unique structure, characterized by the presence of a chloroaniline moiety and a cyano group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is with a molecular weight of 279.76 g/mol. Its structure features a chloro substituent on the aniline ring and a cyano group that may enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H18ClN3O |
| Molecular Weight | 279.76 g/mol |
| CAS Number | 1208616-97-0 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide. A study screening various chloroacetamides for antimicrobial activity found that compounds with halogenated phenyl rings exhibited significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the chloro group is believed to enhance lipophilicity, facilitating cell membrane penetration.
Key Findings:
- Effective against Gram-positive bacteria.
- Moderate effectiveness against Gram-negative bacteria.
- Activity varies based on the position of substituents on the phenyl ring.
The mechanism by which 2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide exerts its biological effects likely involves interactions with specific enzymes or receptors within microbial cells. The cyano group may interact with nucleophilic sites in proteins, while the chloroaniline moiety could facilitate binding to various biological targets.
Case Studies and Research Findings
-
Antimicrobial Screening :
A comprehensive study evaluated twelve newly synthesized N-substituted phenyl chloroacetamides, including derivatives similar to our compound. The results indicated that certain derivatives displayed strong antimicrobial activity, particularly against Gram-positive strains . -
Structure-Activity Relationship (SAR) :
The SAR analysis revealed that compounds with specific functional groups, such as chloro and cyano, significantly influenced their biological activity. This relationship underscores the importance of chemical structure in predicting efficacy against pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
